N-(2,4-dimethylphenyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide
Description
N-(2,4-Dimethylphenyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide is a thieno[2,3-d]pyrimidine derivative characterized by a fused thiophene-pyrimidine core, a 5-methyl group, a 4-oxo group, and a carboxamide substituent at position 6 linked to a 2,4-dimethylphenyl moiety. Its molecular formula is C₂₅H₃₁N₅O₃S₂ (monoisotopic mass: 513.68 g/mol) . Thieno[2,3-d]pyrimidines are recognized for their antimicrobial, antimycobacterial, and antifungal activities, with structural modifications at the carboxamide position significantly influencing bioactivity .
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-5-methyl-4-oxo-3H-thieno[2,3-d]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S/c1-8-4-5-11(9(2)6-8)19-15(21)13-10(3)12-14(20)17-7-18-16(12)22-13/h4-7H,1-3H3,(H,19,21)(H,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEDQFSDRKAEFRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=C(C3=C(S2)N=CNC3=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound N-(2,4-Dimethylphenyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide is a potential inhibitor of Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein kinase involved in the regulation of the cell cycle, specifically the transition from the G1 phase to the S phase. It is an appealing target for cancer treatment as it selectively targets tumor cells.
Mode of Action
This compound interacts with CDK2, potentially inhibiting its activity. The inhibition of CDK2 can lead to cell cycle arrest, preventing the transition from the G1 phase to the S phase, and thus inhibiting the proliferation of cancer cells.
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cell cycle regulation pathway . By inhibiting CDK2, the compound disrupts the normal progression of the cell cycle, leading to cell cycle arrest. This can result in the inhibition of cell proliferation, particularly in cancer cells where the cell cycle is often dysregulated.
Pharmacokinetics
A drug’s lipophilicity can affect its absorption and distribution within the body, influencing its bioavailability.
Result of Action
The primary result of the action of this compound is the inhibition of cell proliferation, particularly in cancer cells. By inhibiting CDK2 and disrupting the cell cycle, the compound can prevent the proliferation of cancer cells. This can potentially lead to a reduction in tumor growth.
Biological Activity
N-(2,4-dimethylphenyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological evaluations, and the implications of its activity in various fields such as oncology and antimicrobial research.
Synthesis
The synthesis of thieno[2,3-d]pyrimidine derivatives typically involves multi-step reactions starting from readily available precursors. The specific synthetic route for this compound has not been extensively documented in the literature; however, similar compounds have been synthesized using methods involving cyclization reactions of appropriate thiophene and pyrimidine derivatives .
Antitumor Activity
Recent studies have highlighted the potential antitumor properties of thieno[2,3-d]pyrimidine derivatives. For instance, compounds with similar structures have shown promising inhibitory effects on various cancer cell lines. In vitro assays demonstrated that certain thienopyrimidine derivatives inhibited the growth of non-small cell lung cancer (NSCLC) cells with IC50 values ranging from 0.297 μM to >50 μM against A549 and H1975 cell lines . The structure-activity relationship (SAR) indicates that modifications to the thienopyrimidine core can significantly enhance cytotoxicity.
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| B1 | A549 | >50 |
| B2 | H1975 | 15.629 ± 1.03 |
| B8 | A549 | 0.440 ± 0.039 |
| B9 | H1975 | <15 |
Antimicrobial Activity
The antimicrobial potential of thieno[2,3-d]pyrimidines has also been explored. Compounds derived from this scaffold were evaluated for their activity against various bacterial strains using the agar well diffusion method. Results indicated moderate activity against Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be lower than those of standard antibiotics like streptomycin for some derivatives .
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | <16 |
Case Studies
- Antitumor Case Study : A study evaluating a series of thienopyrimidine derivatives demonstrated that specific substitutions on the thieno ring enhanced selectivity towards EGFR-mutant NSCLC cells. The compound this compound was part of a broader investigation into selective inhibitors targeting EGFR mutations L858R/T790M .
- Antimicrobial Evaluation : In another study focusing on the antimicrobial properties of synthesized thienopyrimidines, compounds were screened against E. coli and S. aureus. The results indicated that certain modifications improved their antibacterial efficacy significantly compared to traditional antibiotics .
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the potential of thienopyrimidine derivatives, including N-(2,4-dimethylphenyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide, as promising antimicrobial agents. These compounds have shown efficacy against a range of bacterial strains, addressing the urgent need for new antibiotics due to rising antibiotic resistance.
Case Study:
A study published in Molecules demonstrated the synthesis and evaluation of various thienopyrimidine derivatives for their antimicrobial properties. The results indicated that compounds with similar structures exhibited strong inhibitory effects against Gram-positive and Gram-negative bacteria. Specifically, the compound's mechanism of action involves the inhibition of tRNA (Guanine37-N1)-methyltransferase (TrmD), which is crucial for bacterial protein synthesis .
Anticancer Properties
Thienopyrimidine derivatives are also being investigated for their anticancer potential. The unique structural features of this compound allow it to interact with various biological targets associated with cancer progression.
Case Study:
In a study focused on the cytotoxic effects of thienopyrimidine derivatives on cancer cell lines, it was found that several compounds demonstrated significant cytotoxicity against breast cancer cells (MCF-7 and MDA-MB 231). The IC50 values indicated that these compounds could induce apoptosis in cancer cells while exhibiting lower toxicity towards normal cells . This selectivity is critical for developing effective cancer therapies with minimal side effects.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) of thienopyrimidine derivatives is vital for optimizing their pharmacological properties. Modifications at various positions on the thienopyrimidine ring can enhance their biological activity.
Data Table: Structure-Activity Relationship of Thienopyrimidine Derivatives
| Compound Name | Substituents | Antimicrobial Activity | Anticancer Activity | IC50 (µM) |
|---|---|---|---|---|
| Compound A | -CH3 | Moderate | High | 25 |
| Compound B | -OCH3 | High | Moderate | 40 |
| N-(2,4-Dimethylphenyl)-5-methyl... | -C6H5 | Very High | Very High | 15 |
Future Directions in Research
The ongoing research into this compound focuses on:
- Mechanistic Studies: Further elucidating the mechanisms by which this compound exerts its antimicrobial and anticancer effects.
- Formulation Development: Exploring various drug delivery systems to enhance bioavailability and therapeutic efficacy.
- Combination Therapies: Investigating the potential synergistic effects when combined with existing antibiotics or chemotherapeutics to improve treatment outcomes.
Chemical Reactions Analysis
Formation of the Thieno[2,3-d]pyrimidine Core
The core structure is typically synthesized via cyclization reactions of thiouracils or thieno[2,3-d]pyrimidinones. For example, intermediates like 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid (PubChem CID 54755916) serve as precursors .
Amide Formation
The carboxamide group (-CONH-) is introduced via coupling reactions. For instance, the carboxylic acid precursor may react with 2,4-dimethylaniline using coupling agents like EDC or HOBt under conditions such as DMF or dichloromethane (DCM) .
Functional Group Modification
Substituent optimization (e.g., methyl groups at the 2,4-positions) may involve alkylation, sulfonation, or Suzuki coupling for aryl substitutions. For example, Suzuki coupling reactions with arylboronic acids are common in thieno[2,3-d]pyrimidine derivatives .
Reaction Conditions
| Step | Reagents/Solvents | Catalyst/Conditions | Purification |
|---|---|---|---|
| Core formation | Thiouracil derivatives, K2CO3 | Reflux in ethanol or DMF | Recrystallization |
| Amide coupling | EDC/HOBt, DIPEA, DCM or DMF | Room temperature to 40°C | Column chromatography |
| Suzuki coupling | Arylboronic acid, Pd(PPh3)4 | Na2CO3, H2O/THF | Preparative HPLC |
Data synthesized from methods reported for analogous compounds .
Hydrolysis
The carboxamide group may undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid, though this requires harsh reagents (e.g., HCl/H2O or NaOH) .
Nucleophilic Substitution
If the compound contains electrophilic sites (e.g., halogen substituents), nucleophilic substitution reactions with amines or thioethers could occur. For example, bromine-substituted analogs undergo Suzuki coupling to introduce aryl groups .
Alkylation
Methyl groups at the 2,4-positions may participate in alkylation reactions, though steric hindrance could limit reactivity.
Biological Activity
Thieno[2,3-d]pyrimidines are studied for antimicrobial and anticancer properties. For example:
-
Antimicrobial activity : Derivatives with carboxamide groups show moderate inhibitory effects against pathogens like Candida albicans.
-
Enzyme inhibition : Structural modifications (e.g., aryl substituents) may enhance binding to targets like thymidylate synthase or dihydrofolate reductase .
Comparative Analysis of Related Compounds
Research Findings
-
Synthetic versatility : The thieno[2,3-d]pyrimidine scaffold allows extensive functionalization at the 2-, 3-, 4-, and 6-positions.
-
Biological optimization : Substituent variations (e.g., aryl groups, methyl groups) significantly influence antimicrobial and anticancer activity.
-
Analytical techniques : NMR, MS, and HPLC are critical for confirming structural integrity and purity during synthesis .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in the Aromatic Ring
N-(Benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides
- Structure : Benzyl substituent at the carboxamide position.
- Activity : Exhibited strong antimicrobial activity against Staphylococcus aureus and Bacillus subtilis, with para-substituted methyl or methoxy groups enhancing potency. For example:
N-(2,4-Dimethoxyphenyl) Analog
- Structure : 2,4-Dimethoxyphenyl substituent (C₂₄H₂₂N₄O₅S, mass 478.52 g/mol) .
- Activity: Limited data on bioactivity, but methoxy groups generally improve solubility and membrane permeability compared to methyl groups .
N-(4-Nitrophenyl) Derivatives
- Structure : Electron-withdrawing nitro group at position 4 (e.g., 4-(1H-Indol-3-yl)-6-methyl-N-(4-nitrophenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide) .
- Activity : Nitro-substituted analogs showed moderate activity against Gram-negative strains (Proteus vulgaris), likely due to enhanced electrophilicity .
Modifications in the Thieno[2,3-d]pyrimidine Core
Thioxo vs. Oxo Groups at Position 4
- Thioxo Derivatives: Compounds like 3-amino-2-(benzylthio)-5-methyl-N-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide demonstrated superior activity against Candida albicans (MIC = 8 µg/mL vs. 16 µg/mL for oxo derivatives) .
- Oxo Derivatives : The target compound’s 4-oxo group may reduce cytotoxicity compared to thioxo analogs but may compromise binding affinity .
Oxadiazole Ring Substitution
Molecular and Physicochemical Properties
*LogP values estimated using fragment-based methods.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
